molecular formula C5H4ClN3O3S B1605318 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide CAS No. 50772-59-3

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide

Cat. No. B1605318
CAS RN: 50772-59-3
M. Wt: 221.62 g/mol
InChI Key: GCGAZNDDCWOASE-UHFFFAOYSA-N
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Description

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide, also known as 2-chloro-N-nitrothiazol-2-ylacetamide, is an organic compound that is used in various scientific research applications. It is a derivative of acetamide, and has a molecular formula of C6H6ClN3O2S. 2-Chloro-N-nitrothiazol-2-ylacetamide is a colorless solid that is soluble in water and ethanol, and is insoluble in most organic solvents.

Scientific Research Applications

Hypoxia Detection

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide, through related compounds such as EF5, is significant in detecting hypoxia within tumors. Hypoxia, a condition of inadequate oxygen supply, is a critical factor influencing tumor aggressiveness and treatment response. The binding of EF5, a 2-nitroimidazole derivative, in tumors serves as a surrogate marker for hypoxia. This technique has been applied to assess the hypoxia levels in human squamous cell carcinomas, revealing substantial heterogeneity both within and between tumors. Such assessments can guide the therapeutic approach, particularly in radiation therapy, by identifying tumors that might respond poorly due to hypoxic conditions (Evans et al., 2000).

Anticancer Research

Derivatives of 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide have been explored for their anticancer properties. For instance, compounds synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives were investigated for their antitumor activities against A549 human lung adenocarcinoma cells. Certain derivatives demonstrated high selectivity and significant anticancer activity, highlighting the potential of these compounds in developing new anticancer agents (Evren et al., 2019).

Analgesic Activity

The analgesic properties of acetamide derivatives, including compounds related to 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide, have been examined. Studies involving synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives revealed significant analgesic effects in various models. These findings suggest that such derivatives can serve as a basis for developing new analgesic drugs (Kaplancıklı et al., 2012).

Antibacterial and Antifungal Agents

Research on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based thiazolidinone derivatives, structurally related to 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide, demonstrated potent antibacterial and antifungal activities. These compounds were effective against various strains, including E. coli, S. aureus, and C. albicans, pointing to their potential as new antimicrobial agents (Kumar et al., 2012).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide play a crucial role in understanding their properties and potential applications. For example, the synthesis and structural elucidation of 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole from 2-chloro-5-methyl-1,4-phenylenediamine highlight the importance of precise chemical synthesis techniques and analytical methods in developing new compounds with desired biological activities (Drabina et al., 2009).

properties

IUPAC Name

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3S/c6-1-3(10)8-5-7-2-4(13-5)9(11)12/h2H,1H2,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGAZNDDCWOASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302175
Record name 2-chloro-n-(5-nitro-thiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide

CAS RN

50772-59-3
Record name NSC149458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-n-(5-nitro-thiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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